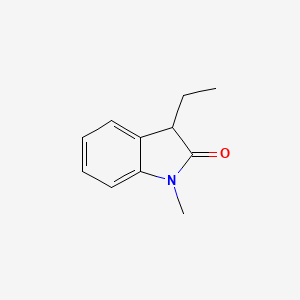

3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one

描述

属性

IUPAC Name |

3-ethyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-8-9-6-4-5-7-10(9)12(2)11(8)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATXIRBYUHELMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-35-1 | |

| Record name | 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117184 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

General Synthetic Strategy

The predominant synthetic method for preparing 3-alkyl-1-methyl-1,3-dihydro-2H-indol-2-one derivatives involves the modification of the oxindole core via alkylation and substitution reactions. The key steps typically include:

- Starting Material: Commercially available or synthesized oxindoles.

- N-Methylation: Introduction of the methyl group at the nitrogen atom, often via methyl iodide or dimethyl sulfate in the presence of a base.

- 3-Ethyl Substitution: Introduction of the ethyl group at position 3, typically through alkylation or condensation reactions.

This approach is consistent with the preparation of related substituted oxindoles reported in the literature.

Knoevenagel Condensation for Derivative Synthesis

A widely used method for synthesizing substituted 1,3-dihydro-2H-indol-2-ones involves the Knoevenagel condensation between oxindoles and aldehydes under basic conditions:

- Reagents: Oxindole derivatives and aldehydes.

- Catalysts: Piperidine or other amine bases in methanol.

- Conditions: Room temperature to reflux.

- Outcome: Formation of E-configured substituted indol-2-ones.

For some derivatives, acidic conditions (acetic acid/hydrochloric acid mixture) have been employed to facilitate the reaction.

Specific Synthesis of 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one

While direct literature specifically detailing the synthesis of this compound is limited, the compound can be prepared by:

- N-Methylation of Oxindole: Treating oxindole with methyl iodide in the presence of a base like potassium carbonate to yield 1-methyl-oxindole.

- Alkylation at C-3: Introduction of the ethyl group at the 3-position can be achieved by alkylation with ethyl halides or via condensation with appropriate ethyl-containing aldehydes followed by reduction if necessary.

This method aligns with the general procedures for oxindole derivatives and is supported by analogous synthetic strategies reported for similar compounds.

Research Findings and Analytical Data

Structural Confirmation

- Spectroscopic Analysis: IR, ^1H NMR, ^13C NMR, and Mass Spectrometry are standard for confirming the structure and purity of synthesized compounds.

- Isomeric Forms: Most compounds are obtained predominantly as E-isomers, confirmed by Nuclear Overhauser Effect (NOE) experiments.

Purity and Yield

- Purity is typically confirmed by elemental analysis and chromatographic techniques.

- Yields vary depending on reaction conditions but generally are moderate to high when optimized.

Comparative Table of Preparation Parameters for Oxindole Derivatives

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Oxindole or substituted oxindoles | Commercially available or synthesized |

| N-Methylation Reagents | Methyl iodide, dimethyl sulfate | Base: K2CO3 or NaH |

| Alkylation at C-3 | Ethyl halides or aldehyde derivatives | May require reducing agents if condensation used |

| Catalyst | Piperidine (base) or AcOH/HCl (acidic) | Depends on reaction type |

| Solvent | Methanol, ethanol, or mixed solvents | Methanol common for Knoevenagel condensation |

| Temperature | Room temperature to reflux | Reaction time varies from hours to overnight |

| Purification | Recrystallization, chromatography | Confirmed by spectral analysis |

Summary of Key Research Insights

- The synthesis of 1,3-dihydro-2H-indol-2-one derivatives, including this compound, is well-established via alkylation and condensation reactions.

- Knoevenagel condensation is a versatile method for preparing substituted oxindoles, often yielding predominantly E-isomers.

- N-methylation of oxindole nitrogen enhances biological activity in some derivatives, indicating the importance of this modification step.

- Detailed spectral analysis is essential for confirming the structure and purity of the synthesized compound.

- Similar compounds have been synthesized using both basic and acidic catalysis, with reaction conditions optimized based on desired substituents and yields.

化学反应分析

科学研究应用

Medicinal Chemistry Applications

Receptor Affinity and Selectivity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-ethyl-1-methyl variants, exhibit significant affinity for arginine-vasopressin (AVP) receptors, particularly V1b and V1a receptors. These receptors are implicated in various physiological processes such as blood pressure regulation and stress response. Compounds with selectivity for these receptors can be pivotal in developing treatments for conditions like hypertension, anxiety disorders, and depression .

Therapeutic Potential

Several studies have highlighted the potential of 3-ethyl-1-methyl-1,3-dihydro-2H-indol-2-one in treating a range of diseases:

- Cardiovascular Diseases : The compound's ability to modulate AVP receptor activity suggests it could be beneficial in managing hypertension and other cardiovascular conditions .

- Central Nervous System Disorders : Its effects on anxiety and depression make it a candidate for developing antidepressants or anxiolytics. Research has shown that similar compounds can alleviate symptoms associated with stress-related disorders .

- Cancer Treatment : The compound may also play a role in oncology, particularly in treating small cell lung cancers, due to its interaction with cellular signaling pathways influenced by AVP .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of new compounds with enhanced biological activities. For instance, it can be transformed into various derivatives through reactions such as alkylation or acylation.

Alkaloid Synthesis

The compound is also relevant in the synthesis of natural products and alkaloids. Its structural similarity to many naturally occurring indole derivatives makes it a valuable building block in synthetic organic chemistry .

Case Study 1: Development of Antidepressants

A study focused on the synthesis of novel 1,3-dihydro-2H-indol-2-one derivatives demonstrated their potential as antidepressants by evaluating their effects on animal models of depression. The results indicated that certain derivatives exhibited significant antidepressant-like activity, attributed to their interaction with serotonin and norepinephrine pathways .

Case Study 2: Cancer Therapeutics

Another investigation explored the use of indole derivatives in cancer therapy. Researchers synthesized a series of compounds based on this compound and tested their efficacy against small cell lung cancer cell lines. The study found that specific modifications enhanced cytotoxicity and reduced tumor growth in vivo .

Summary of Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Structure | C11H13NO |

| Biological Activity | AVP receptor modulation |

| Therapeutic Uses | Hypertension, anxiety disorders, cancer |

| Synthetic Applications | Intermediates for alkaloid synthesis |

| Notable Studies | Antidepressant development; cancer therapy |

作用机制

The mechanism of action of 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

相似化合物的比较

Structural and Physicochemical Comparisons

The table below compares 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one with structurally related oxindoles:

Key Observations:

- The methyl group at position 1 may sterically hinder metabolic degradation .

- Methylidene Derivatives : Introduction of a methylidene group at position 3 (e.g., JK3-37) shifts IR peaks to 1633–1610 cm⁻¹ due to conjugated C=N/C=O systems. These derivatives exhibit antiviral activity against RNA viruses (e.g., EC₅₀ ~4 µg/mL for RSV) .

- Aryl Modifications: Substitution with chlorobenzylidene () or methoxyanilino groups () alters π-stacking interactions, impacting crystallographic packing and solubility .

生物活性

Overview

3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their roles in various therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H13NO

- Molecular Weight : 175.23 g/mol

- CAS Number : 2525-35-1

The compound's structure allows it to interact with various biological targets, influencing multiple pathways within biological systems.

The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes. The indole ring structure is crucial for its biological activity, allowing for interactions that can modulate cellular processes. Notably, it has been reported to exhibit:

- Antiviral Activity : Inhibiting viral replication through interference with viral enzymes.

- Antimicrobial Properties : Displaying effectiveness against a range of bacterial strains.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study demonstrated its potential in inhibiting viral replication by targeting viral polymerases and proteases .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 80–160 µg/ml |

| Staphylococcus aureus | 50 µg/ml |

| Candida albicans | 100 µg/ml |

This data suggests that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have reported that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimycobacterial Activity : A study indicated that derivatives containing the indole structure exhibited notable antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis .

- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that the compound could inhibit the growth of human cancer cell lines such as HeLa and MCF7 with IC50 values ranging from 10 to 20 µM .

常见问题

Q. What synthetic methodologies are effective for synthesizing 3-Ethyl-1-methyl-1,3-dihydro-2H-indol-2-one and its derivatives?

Methodological Answer : The Knoevenagel condensation is a widely used approach for synthesizing indol-2-one derivatives. For example, condensation of 1,3-dihydro-2H-indol-2-one with aldehydes (e.g., ferrocene carboxaldehyde) yields geometric isomers (E/Z) of 3-substituted derivatives. Catalysts like p-toluenesulfonic acid (p-TSA) can enhance reaction efficiency, achieving yields up to 67% . Separation of isomers is achieved via preparative thin-layer chromatography (TLC) or column chromatography .

Q. How can the antimicrobial activity of this compound derivatives be evaluated?

Methodological Answer : Standardized protocols include:

- Agar diffusion assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

- Minimum inhibitory concentration (MIC) determination using serial dilution methods.

For example, derivatives like 4a (unsubstituted phenyl), 4d (trimethoxy phenyl), and 4i (p-amino dimethyl phenyl) showed MIC values comparable to reference antibiotics like ciprofloxacin .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer :

- ¹H NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 1.2–1.4 ppm, ethyl groups at δ 2.4–2.6 ppm).

- X-ray crystallography : Confirms stereochemistry and solid-state packing, as demonstrated for (E)- and (Z)-3-ferrocenylmethylidene isomers .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

Methodological Answer :

- Descriptor selection : Use DFT-calculated parameters (e.g., HOMO-LUMO gaps, dipole moments) to correlate electronic properties with antioxidant or antimicrobial activity.

- Molecular docking : Simulate binding interactions with target proteins (e.g., VEGFR-2 for kinase inhibition studies). For instance, Kuruvilla et al. used AutoDock Vina to predict dopamine receptor binding affinities .

Q. What experimental strategies address contradictions in bioactivity data across different assays?

Methodological Answer :

- Dose-response validation : Re-test compounds at varying concentrations to rule out false positives.

- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to confirm targets. For example, derivatives showing antimicrobial activity in vitro may lack efficacy in vivo due to poor pharmacokinetics .

- Statistical analysis : Apply ANOVA or regression models to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. How do geometric isomers (E/Z) of indol-2-one derivatives influence biological activity?

Methodological Answer :

- Isomer separation : Use preparative TLC or HPLC to isolate (E)- and (Z)-isomers.

- Bioactivity comparison : Test isomers in parallel assays. For example, (E)-3-ferrocenylmethylidene derivatives exhibited stronger VEGFR-2 inhibition (IC₅₀ ≈ 200 nM) than (Z)-isomers .

- Structural dynamics : Analyze isomer stability in solution via NMR over time .

Q. What computational tools are used to design indol-2-one derivatives with enhanced kinase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。